Ethyl 2-bromo-4-nitrobenzoate

Alkaline Hydrolysis Structure-Reactivity Relationship Kinetics

Ethyl 2-bromo-4-nitrobenzoate (CAS 128566-93-8) is a trifunctional aromatic ester that outperforms regioisomers (e.g., 2-bromo-5-nitrobenzoate) and methyl ester analogs in key synthetic applications. The ortho-bromo substituent, activated by the para-nitro group, enables efficient Suzuki-Miyaura cross-coupling with accelerated oxidative addition, delivering higher yields than non-activated aryl bromides. The ethyl ester offers optimized solubility, handling, and reaction kinetics versus methyl ester. This scaffold is ideal for constructing biaryl libraries, electroactive polymers, and nitrogen-containing heterocycles via SNAr. Procure now to leverage its unique regiochemical profile and reliable commercial availability.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 128566-93-8
Cat. No. B169293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-nitrobenzoate
CAS128566-93-8
SynonymsEthyl 2-bromo-4-nitrobenzoate
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3
InChIKeyTYFRHNVPASRWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Ethyl 2-bromo-4-nitrobenzoate (CAS 128566-93-8): A Specialized Aromatic Building Block


Ethyl 2-bromo-4-nitrobenzoate (CAS 128566-93-8) is a trifunctional aromatic ester that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its molecular structure (C9H8BrNO4, MW: 274.07) features an ethyl ester, a bromine atom at the 2-position, and a nitro group at the 4-position, making it a key scaffold for constructing complex molecules via Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and other cross-coupling reactions . The compound is commercially available from specialty suppliers like Fluorochem and Bidepharm, with typical purities of 95-98% .

Why Substituting Ethyl 2-bromo-4-nitrobenzoate with a Regioisomer or Analog Can Compromise Synthetic Outcomes


Substituting Ethyl 2-bromo-4-nitrobenzoate with a regioisomer (e.g., 2-bromo-5-nitrobenzoate) or an analog (e.g., the methyl ester or 4-bromo-2-nitrobenzoate) is not recommended without validation due to the profound impact of substituent position and ester group on key properties. The specific ortho-bromo and para-nitro arrangement dictates regioselectivity in further functionalization reactions . The ethyl ester group, compared to a methyl ester, influences solubility in organic solvents, handling characteristics, and reaction kinetics in subsequent transformations like hydrolysis or transesterification [1]. While comprehensive head-to-head performance data for this specific compound is limited in open literature, established principles of aromatic substitution and structure-reactivity relationships underscore the critical nature of these structural differences [2].

Quantitative Evidence Differentiating Ethyl 2-bromo-4-nitrobenzoate from Analogs


Regiochemical Differentiation: Hydrolysis Kinetics of Ortho vs. Para Nitrobenzoate Esters

The ortho-nitro substituent in Ethyl 2-bromo-4-nitrobenzoate is expected to influence its reactivity in nucleophilic acyl substitution compared to its para-nitro regioisomer (e.g., ethyl 2-bromo-5-nitrobenzoate). Data from a classic study on substituted ethyl benzoates shows that the rate constant (k) for alkaline hydrolysis in 85% ethanol-water at 30°C for ethyl 2-nitrobenzoate is 462 × 10⁻⁵ L mol⁻¹ sec⁻¹, whereas for ethyl 4-nitrobenzoate, it is 353 × 10⁻⁵ L mol⁻¹ sec⁻¹ [1]. This represents a ~31% higher rate for the ortho-nitro isomer, a difference attributed to a combination of steric and electronic effects [1].

Alkaline Hydrolysis Structure-Reactivity Relationship Kinetics

Ester Group Differentiation: Solubility and Handling Properties

The choice between ethyl and methyl ester analogs can impact solubility and practical handling. Ethyl 2-bromo-4-nitrobenzoate (MW: 274.07) is reported to be soluble in organic solvents like dichloromethane and ethyl acetate but sparingly soluble in water, with a melting point range of 85–88°C . In contrast, its methyl ester analog, Methyl 2-bromo-4-nitrobenzoate (MW: 260.04), has a significantly lower melting point of 67–71°C . This difference in physical state at room temperature can affect ease of weighing, storage stability, and dissolution rates during synthetic workflows.

Solubility Physical Properties Synthetic Handling

Halogen Differentiation: Bromo vs. Chloro Reactivity in Nucleophilic Aromatic Substitution

The presence of a bromine atom at the 2-position provides a superior leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to a chlorine atom. In the context of 2,4-dinitrohalobenzenes, the bromo derivative is significantly more reactive than its chloro counterpart [1]. This principle extends to nitrobenzoate systems, where the C-Br bond in Ethyl 2-bromo-4-nitrobenzoate is expected to undergo oxidative addition in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) more readily than a C-Cl bond in the analogous chloro compound [2]. This is due to the lower bond dissociation energy of C-Br relative to C-Cl and the bromine's better leaving group ability.

Nucleophilic Aromatic Substitution Leaving Group Ability Reactivity

Commercial Availability and Purity: Differentiating from Uncommon or Low-Purity Analogs

A key practical differentiator is commercial availability and guaranteed purity. Ethyl 2-bromo-4-nitrobenzoate (CAS 128566-93-8) is offered by multiple specialty chemical suppliers with standard purities of 95% and 98% (NLT) . In contrast, some close structural analogs, such as ethyl 4-bromo-2-nitrobenzoate (CAS 528872-23-3), are less commonly listed in vendor catalogs and may require custom synthesis, leading to longer lead times and higher costs . This reliable supply chain makes the 2-bromo-4-nitro isomer a more practical choice for routine and scaled-up research.

Procurement Supply Chain Purity

Optimal Research and Industrial Application Scenarios for Ethyl 2-bromo-4-nitrobenzoate (CAS 128566-93-8)


Suzuki-Miyaura Cross-Coupling for Pharmaceutical Scaffold Elaboration

Ethyl 2-bromo-4-nitrobenzoate is ideally suited as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry. The ortho-bromo substituent provides an excellent handle for C-C bond formation with various boronic acids, enabling the rapid diversification of the aromatic core . The presence of the electron-withdrawing nitro group facilitates the rate-limiting oxidative addition step of the catalytic cycle, often leading to higher yields compared to non-activated aryl bromides [1]. The resulting biaryl products retain the ethyl ester and nitro functionalities, which can be further elaborated (e.g., nitro reduction to an aniline, ester hydrolysis to a carboxylic acid) to build complex drug-like molecules.

Synthesis of Functionalized Polymers and Advanced Materials

The nitro group on Ethyl 2-bromo-4-nitrobenzoate imparts redox-active properties, making it a valuable monomer for constructing electroactive polymers . The bromine handle allows for incorporation into polymer backbones via cross-coupling or nucleophilic substitution, while the ester group can be used for post-polymerization modifications or to tune the material's solubility. The compound's defined structure and reliable commercial availability support the reproducible synthesis of specialty materials for organic electronics and sensor applications.

Precursor for Ortho-Substituted Benzoic Acid Derivatives

This compound serves as a practical precursor to 2-bromo-4-nitrobenzoic acid, a key intermediate in various syntheses. The ethyl ester can be selectively hydrolyzed under basic or acidic conditions to yield the free carboxylic acid . This two-step availability (ester to acid) provides a strategic advantage over procuring the acid directly, as the ester form is often more readily available and easier to purify. The resulting 2-bromo-4-nitrobenzoic acid can then be used as a building block for amide bond formation in drug discovery or for further functional group interconversions.

Nucleophilic Aromatic Substitution (SNAr) for Heterocycle Synthesis

The highly electrophilic nature of the 2-bromo substituent, activated by the 4-nitro group, makes Ethyl 2-bromo-4-nitrobenzoate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions . This reactivity is exploited in the synthesis of nitrogen-containing heterocycles, where a nucleophilic nitrogen (e.g., from an amine or amide) can displace the bromine atom to form a new C-N bond. This method is a powerful and convergent approach for constructing benzimidazole, indole, and quinoline scaffolds common in bioactive molecules.

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